3-(Cyclopropylmethoxy)-1H-pyrazole
Description
3-(Cyclopropylmethoxy)-1H-pyrazole is a pyrazole derivative substituted with a cyclopropylmethoxy group at the 3-position. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The cyclopropylmethoxy substituent introduces unique steric and electronic effects, which can enhance binding affinity and metabolic stability compared to simpler alkoxy groups. This compound has garnered attention in medicinal chemistry, particularly in the development of phosphodiesterase 4 (PDE4) inhibitors, where its structural features contribute to high potency and selectivity .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-(cyclopropylmethoxy)-1H-pyrazole |
InChI |
InChI=1S/C7H10N2O/c1-2-6(1)5-10-7-3-4-8-9-7/h3-4,6H,1-2,5H2,(H,8,9) |
InChI Key |
XAIXKTTWXKHOSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=NN2 |
Origin of Product |
United States |
Preparation Methods
Cross-Coupling Approach Using Pyrazole Precursors
A prominent method for synthesizing 3-(Cyclopropylmethoxy)-1H-pyrazole derivatives involves palladium-catalyzed cross-coupling reactions between halogenated pyrazoles and aryl boronic acids bearing the cyclopropylmethoxy substituent.
-
- Substrate: 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole
- Coupling Partner: 2-(cyclopropylmethoxy)phenyl boronic acid
- Catalyst: Pd-based catalyst (e.g., Silica cat PD-DPP)
- Base: Potassium phosphate (K3PO4)
- Solvent: Isopropanol/water mixture
- Conditions: Microwave irradiation at 110°C for 5-7 minutes
- Work-up: Extraction, drying, and purification by recrystallization
Outcome :
The reaction efficiently yields 4-(2-(cyclopropylmethoxy)phenyl)-1-((methylsulfonyl)methyl)-1H-pyrazole with high purity (above 96%) and good yields (around 80-85%).
This method is advantageous due to its mild conditions, short reaction times under microwave irradiation, and high regioselectivity.
Cyclocondensation of Hydrazines with Carbonyl Compounds
The classical synthesis of pyrazole rings involves the condensation of hydrazine derivatives with α,β-unsaturated ketones or 1,3-diketones, leading to pyrazole formation via cyclization.
-
- React hydrazine hydrate or substituted hydrazines with acetylenic ketones or chalcones in ethanol or other suitable solvents.
- Reaction temperatures vary from room temperature to reflux conditions depending on substrates.
- Oxidative aromatization may be performed in situ using catalysts such as copper triflate or ionic liquids to yield fully aromatic pyrazoles.
Relevance to 3-(Cyclopropylmethoxy)-1H-pyrazole :
While direct examples of cyclocondensation to form 3-(Cyclopropylmethoxy)-1H-pyrazole are scarce, this method is adaptable by employing appropriately substituted ketones bearing the cyclopropylmethoxy group. The regioselectivity and yields depend on the nature of substituents and reaction conditions.
Functional Group Transformations and Protection Strategies
In complex syntheses, protecting groups and functional group interconversions are employed to introduce the cyclopropylmethoxy substituent at the desired position.
Example :
- Starting from 3-hydroxy substituted pyrazoles, the hydroxy group can be alkylated using cyclopropylmethyl bromide or chloride under basic conditions to afford 3-(Cyclopropylmethoxy)-1H-pyrazole derivatives.
- Alkylation reactions typically proceed under reflux in polar aprotic solvents with bases such as potassium carbonate.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents & Conditions | Yield (%) | Advantages | Analytical Techniques Used |
|---|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | 4-bromo-pyrazole + cyclopropylmethoxy-phenyl boronic acid; Pd catalyst; K3PO4; MWI 110°C, 5-7 min | ~80-85 | Fast, regioselective, high purity | ^1H NMR, ^13C NMR, IR, LCMS |
| Cyclocondensation of Hydrazines | Hydrazine + substituted ketones; ethanol; reflux; oxidative aromatization | 60-90 | Straightforward, versatile | ^1H NMR, IR, MS |
| Alkylation of 3-Hydroxy Pyrazoles | 3-hydroxy-pyrazole + cyclopropylmethyl halide; base; reflux | 70-80 | Direct introduction of cyclopropylmethoxy group | ^1H NMR, ^13C NMR, chromatography |
Detailed Research Outcomes and Notes
The palladium-catalyzed Suzuki-Miyaura cross-coupling method is currently the most efficient and widely reported approach for synthesizing 3-(Cyclopropylmethoxy)-1H-pyrazole derivatives with excellent control over substitution and minimal side reactions.
Cyclocondensation routes provide a classical, robust method for pyrazole ring formation but require careful selection of starting ketones and hydrazines to incorporate the cyclopropylmethoxy substituent effectively.
Alkylation of hydroxy-substituted pyrazoles is a practical alternative when the pyrazole core is preformed; however, it may involve additional steps for protection/deprotection and purification.
Analytical techniques consistently employed across studies include nuclear magnetic resonance spectroscopy (^1H and ^13C NMR), infrared spectroscopy (IR), mass spectrometry (MS), and chromatographic purification methods to confirm the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyclopropylmethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced forms of 3-(Cyclopropylmethoxy)-1H-pyrazole.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
3-(Cyclopropylmethoxy)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between 3-(Cyclopropylmethoxy)-1H-pyrazole and related pyrazole derivatives:
Key Observations :
- Electron Effects : The cyclopropylmethoxy group is moderately electron-donating, improving interactions with hydrophobic enzyme pockets. In contrast, trifluoromethoxy (in BAY 87-2243) is electron-withdrawing, which may alter binding kinetics .
- Reactivity : Chloropropyl derivatives (e.g., ) are more reactive in substitution reactions compared to the stable ether linkage in cyclopropylmethoxy analogs.
Comparison :
Physicochemical Properties
| Property | 3-(Cyclopropylmethoxy)-1H-pyrazole | 8o–8q | BAY 87-2243 |
|---|---|---|---|
| logP | 2.8 | 3.2 | 4.1 |
| Solubility (mg/mL) | 0.15 (aqueous) | 0.08 | <0.01 |
| Molecular Weight | 166.2 g/mol | ~350 g/mol | 525.53 g/mol |
Key Insights :
PDE4 Inhibition :
Anti-inflammatory Activity :
- Roflumilast suppresses TNF-α synthesis in monocytes at IC₅₀ = 2–21 nM, outperforming rolipram (IC₅₀ = 10–600 nM) .
Mechanistic Advantages :
- The cyclopropylmethoxy group in roflumilast enhances binding to PDE4’s hydrophobic pocket, while its metabolite (roflumilast N-oxide) retains similar potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
